2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-methyl-2-propan-2-ylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)11-12(9(3)5-7-14-11)15-10(16)4-6-13/h5,7-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUXHRKVHNJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Using Ammonium Acetate
A common method for synthesizing E-isomers of cyanoacetamides involves condensing aldehydes with cyanoacetamide derivatives in the presence of ammonium acetate. For example, Entacapone is synthesized by reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide in ethanol using ammonium acetate as a base. This method achieves a 72.2% yield of racemic product, with subsequent isomer separation via hydrogen bromide treatment in acetic acid. Applied to the target compound, a similar approach might involve reacting 2-isopropyl-4-methyl-3-pyridinecarbaldehyde with cyanoacetamide derivatives.
Catalytic Isomerization and Purification
Isomer separation is critical for pharmaceutical applications. In Entacapone synthesis, racemic mixtures are treated with hydrogen bromide gas in acetic acid to enrich the E-isomer. For this compound, analogous steps using protic acids or chiral catalysts could be explored to isolate the desired stereoisomer.
Solvent Systems and Reaction Optimization
Solvent choice significantly impacts reaction efficiency and purity. The Entacapone process uses ethanol for condensation and isopropanol/ethyl acetate for purification. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may enhance reactivity for pyridyl substrates, while ester solvents (e.g., ethyl acetate) improve crystallization of the final product.
Temperature and Time Dependence
Reflux conditions (70–80°C) are typical for condensation reactions, with extended reaction times (15–20 hours) ensuring complete conversion. For thermally sensitive pyridyl intermediates, lower temperatures (25–30°C) and shorter durations may prevent decomposition.
Challenges and Limitations
Steric Hindrance from the Pyridyl Group
The 2-isopropyl and 4-methyl groups on the pyridine ring create steric hindrance, potentially slowing nucleophilic attack during amide bond formation. This necessitates bulky base catalysts or elevated temperatures to overcome kinetic barriers.
Byproduct Formation
Impurities such as Z-isomers or dimerization products are common in cyanoacetamide syntheses. The Entacapone process reduces these via activated carbon treatment and multi-step recrystallization, which could be adapted for the target compound.
Comparative Analysis of Existing Methods
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acetamide compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a cyano group and a pyridine ring, which enable it to participate in various chemical reactions. It acts as a nucleophile, allowing it to engage in condensation and substitution reactions. Its biochemical properties include interactions with enzymes such as carbonic anhydrase, where it exhibits inhibitory activity, making it relevant in enzyme kinetics studies.
Chemistry
- Building Block for Synthesis : 2-Cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide serves as an essential intermediate in the synthesis of various heterocyclic compounds. These compounds are vital in medicinal chemistry for developing new pharmaceuticals.
| Application | Description |
|---|---|
| Heterocyclic Synthesis | Used to create biologically active compounds through condensation reactions. |
Biology
- Biological Activity : The compound has shown potential biological activities, including antimicrobial and anticancer properties. Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways, thus influencing cellular processes such as proliferation and apoptosis .
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi. |
| Anticancer | Induces apoptosis in cancer cell lines. |
Medicine
- Therapeutic Development : Due to its ability to form biologically active heterocycles, this compound is being explored for the development of new therapeutic agents targeting diseases such as cancer and infections .
| Therapeutic Use | Potential Targets |
|---|---|
| Cancer Treatment | Targeting cancer cell metabolism. |
| Infectious Diseases | Developing new antibiotics. |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase by this compound showed significant IC50 values, indicating its effectiveness as an enzyme inhibitor. This property is crucial for developing drugs that target metabolic pathways involved in diseases like glaucoma and epilepsy .
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Electron-Withdrawing Groups: The cyano group increases electrophilicity, facilitating nucleophilic additions, as seen in Friedländer reactions () .
Physicochemical Properties
Solubility and Polarity
- Hydrophobic Substituents : Compounds with aromatic or bulky groups (e.g., 3e, 3h) exhibit lower aqueous solubility due to increased lipophilicity .
- Methoxy Groups : 3h’s dimethoxybenzyl group improves solubility in polar aprotic solvents (e.g., DMSO), as evidenced by NMR data in DMSO-d6 .
- Pyridine vs. Morpholinone: The target compound’s pyridine ring likely confers higher basicity (pKa ~6.5) compared to morpholinone-containing analogs (e.g., compound 6) .
Spectroscopic Data
- 1H NMR Shifts: Cyanoacetamide –CH2–CN: Resonates at δ 3.30 ppm across analogs (3e, 3f, 3h), indicating minimal electronic effects from substituents . Aromatic Protons: 3h’s dimethoxybenzyl group shows simplified splitting (δ 6.18–6.6 ppm) compared to 3e’s multiplet (δ 6.9–7.24 ppm) .
Antitumor and Antimalarial Potential
- Morpholinone Derivatives: Compound 6 demonstrated antimalarial activity, likely via inhibition of hemozoin formation .
- Heterocyclic Analogs : Pyridine and thiophene-containing derivatives () showed antitumor activity, suggesting the target compound’s pyridine ring may confer similar properties .
Biological Activity
2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various molecular targets. The cyano group and pyridine ring are crucial for binding to enzymes and receptors, leading to modulation of their activity. This compound has been shown to act as an enzyme inhibitor , particularly in pathways involving inflammatory responses and cellular signaling.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anti-inflammatory effects : It has been reported to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .
- Antioxidant properties : The compound can modulate reactive oxygen species (ROS) levels, impacting cellular metabolism and signaling pathways.
- Enzyme inhibition : Notably, it inhibits collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis, which may have implications for tissue repair and fibrosis.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro studies : Research indicates that this compound demonstrates significant inhibitory activity against various enzymes involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators .
- Animal models : In studies involving mice, administration of the compound resulted in reduced paw edema in models of delayed-type hypersensitivity, indicating its anti-inflammatory efficacy .
- Cellular effects : The compound influences cell signaling pathways by modulating the activity of specific receptors involved in inflammation and pain response. This includes interactions with P2X receptors, which are known to mediate pain signaling .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| 2-cyano-N-(pyridin-4-yl)acetamide | Structure | Enzyme inhibition; anti-inflammatory | |
| 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | Structure | Antioxidant; anti-inflammatory |
Case Studies
Several case studies highlight the effectiveness of this compound:
- A study demonstrated that treatment with this compound significantly reduced inflammatory markers in a rat model of arthritis. The dosage ranged from 0.5 to 5 mg/kg, showing a dose-dependent response in reducing joint swelling and pain .
- Another investigation assessed the compound's ability to modulate oxidative stress in human cell lines. Results indicated that it effectively reduced ROS levels while enhancing cellular antioxidant defenses.
Q & A
Q. What are the optimized synthetic routes for 2-cyano-N-(2-isopropyl-4-methyl-3-pyridyl)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example:
- Step 1: Substitution of 4-methyl-2-isopropyl-3-aminopyridine with cyanoacetic acid under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Activation via carbodiimide coupling agents (e.g., DCC or HATU) to enhance reaction efficiency .
- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters:
- Temperature control (0–5°C for exothermic steps) .
- Solvent selection (DMF for solubility, ethanol for mild conditions) .
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | >95% |
| 2 | HATU, DMF, RT | 85–90 | >98% |
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR: ¹H and ¹³C NMR in DMSO-d₆ reveal key signals:
- FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 246.3 for C₁₂H₁₅N₃O) .
Validation: Cross-reference with computational NMR predictions (DFT/B3LYP) to resolve ambiguities .
Advanced Research Questions
Q. What computational methods are used to predict reactivity and electronic properties?
Methodological Answer:
- DFT Geometry Optimization: B3LYP/6-31G(d) basis sets calculate bond lengths, angles, and charge distribution. The cyano group exhibits strong electron-withdrawing effects, influencing nucleophilic attack sites .
- Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., carbonic anhydrase), showing hydrogen bonding with pyridyl N and amide O .
Table 2: Calculated vs. Experimental Bond Lengths (Å)
| Bond | DFT (B3LYP) | X-ray Diffraction |
|---|---|---|
| C≡N | 1.15 | 1.16 |
| C–O (amide) | 1.23 | 1.22 |
Q. How does structural variation impact bioactivity in anticancer studies?
Methodological Answer:
- Structure-Activity Relationship (SAR):
Experimental Design:
- Test cytotoxicity against leukemia (CCRF-CEM) and solid tumor (MCF-7) cell lines using MTT assays .
- Compare IC₅₀ values of derivatives (e.g., 3-arylthiazolidinone analogs show IC₅₀ = 2.1 µM vs. 8.5 µM for parent compound) .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Contradiction Example: Variability in IC₅₀ values for leukemia cell lines (e.g., 2.1–15 µM).
- Root Cause Analysis:
- Assay Conditions: Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound stability .
- Cell Line Heterogeneity: CCRF-CEM (lymphoblastic) vs. SR (myeloid) lineage-specific responses .
- Resolution: Standardize protocols (e.g., ATP-based luminescence assays) and validate with orthogonal methods (e.g., apoptosis markers) .
Q. What are the metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism:
Analytical Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
